(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Catalog No.
S1499785
CAS No.
184714-56-5
M.F
C12H12ClNO3
M. Wt
253.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

CAS Number

184714-56-5

Product Name

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

IUPAC Name

(4R)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

DVPUBLCBQBQPOU-SNVBAGLBSA-N

SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
  • Asymmetric Synthesis

    Oxazolidinones are known to be valuable chiral auxiliaries in organic synthesis []. The chiral backbone of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone could potentially be used to induce chirality in other molecules during a chemical reaction.

  • Antibacterial Activity

    Some oxazolidinone derivatives exhibit antibacterial properties []. Researchers might explore if (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone possesses similar activity against specific bacterial strains.

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone is a chiral compound characterized by a unique oxazolidinone structure. Its molecular formula is C12H12ClNO3C_{12}H_{12}ClNO_{3}, and it has a molecular weight of approximately 253.68 g/mol. The compound features a benzyl group at the 4-position, a chloroacetyl group at the 3-position, and an oxazolidinone ring, making it an important intermediate in organic synthesis and pharmaceutical development. The presence of the chiral center contributes to its utility in asymmetric synthesis, allowing for the production of enantiomerically pure compounds, which are crucial in drug development .

  • Hydrolysis: The chloroacetyl group can be hydrolyzed to form (R)-4-benzyl-2-oxazolidinone.
  • Reduction: The compound can be reduced to yield various derivatives, including alcohols.
  • Nucleophilic Substitution: The chloroacetyl moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .

The biological activity of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone has been explored in various studies. It exhibits moderate cytotoxicity against several human tumor cell lines, indicating potential as an anticancer agent. Furthermore, its role as a chiral auxiliary enhances its significance in synthesizing biologically active compounds with high enantioselectivity .

Several methods have been developed for synthesizing (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone:

  • Cyclization of Amino Alcohols: This method involves the cyclization of N-benzyl-2-aminoethanol with chloroacetyl chloride under basic conditions.
  • Chiral Auxiliary Methods: Utilizing (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary in asymmetric synthesis processes allows for the selective formation of desired enantiomers.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance yields and reduce reaction times, aligning with green chemistry principles .

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone finds applications primarily in:

  • Pharmaceutical Development: As an intermediate for synthesizing various biologically active compounds.
  • Asymmetric Synthesis: Serving as a chiral auxiliary to produce enantiomerically pure substances.
  • Chemical Research: Used in studies focused on reaction mechanisms and stereochemistry .

Research into the interactions of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone with biological targets has indicated its potential effectiveness as an anticancer agent. Studies have shown that it can influence cellular pathways involved in tumor growth and proliferation. Further investigation into its mechanism of action could elucidate its role in therapeutic applications and lead to the development of more effective derivatives .

Several compounds share structural similarities with (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone, each possessing unique properties:

Compound NameCAS NumberSimilarityKey Features
(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one104324-16-51.00Enantiomeric counterpart with similar activity
(S)-4-Benzyl-3-propionyloxazolidin-2-one101711-78-80.90Contains a propionyl group instead of chloroacetyl
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone131685-53-50.90Similar structure, differing acyl substituent
(R)-3-Acetyl-4-benzyloxazolidin-2-one184363-65-30.93Acetyl group at a different position
(S)-3-Acetyl-4-benzyloxazolidin-2-one132836-66-90.93Enantiomer with acetyl substitution

These compounds highlight the versatility of the oxazolidinone framework while showcasing the unique properties imparted by different substituents and stereochemistry .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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